molecular formula C13H18N2O4 B3825299 1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate

1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate

Cat. No.: B3825299
M. Wt: 266.29 g/mol
InChI Key: BAWOGKLTUMYGOH-UHFFFAOYSA-N
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Description

1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenoxyacetyl group, an amino group, and a carbamate group. Its molecular formula is C13H18N2O4.

Preparation Methods

The synthesis of 1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate involves several steps. One common method includes the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 1-amino-2-propanol to yield 1-[(2-phenoxyacetyl)amino]propan-2-ol. Finally, the carbamate group is introduced by reacting this intermediate with methyl isocyanate under controlled conditions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate can be compared with other similar compounds, such as:

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetyl group and exhibit similar chemical properties.

    Carbamate derivatives: Compounds with carbamate groups often have similar reactivity and biological activities.

What sets this compound apart is its unique combination of functional groups, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-10(19-13(17)14-2)8-15-12(16)9-18-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWOGKLTUMYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)OC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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